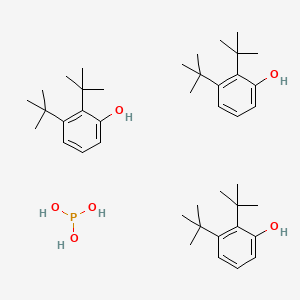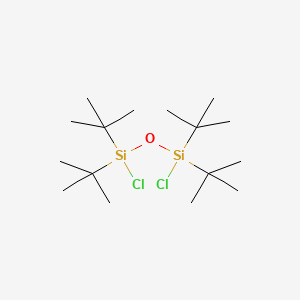
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of two silicon atoms bonded to chlorine atoms and tert-butyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane can be synthesized through several methods. One common approach involves the reaction of tert-butylchlorosilane with a silicon-based reagent under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form siloxane derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a catalyst, such as a transition metal complex.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various siloxane and silane derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential as a component in drug delivery systems and medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and facilitate specific chemical transformations. Additionally, its bulky tert-butyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane
- 1,1,3,3-Tetraethyl-1,3-dichlorodisiloxane
- 1,1,3,3-Tetraphenyl-1,3-dichlorodisiloxane
Uniqueness
1,1,3,3-Tetra-tert-butyl-1,3-dichlorodisiloxane is unique due to the presence of bulky tert-butyl groups, which provide steric protection and influence the compound’s reactivity. This makes it a valuable reagent in synthetic chemistry, where controlled reactivity is essential.
Propiedades
Número CAS |
117559-35-0 |
|---|---|
Fórmula molecular |
C16H36Cl2OSi2 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
ditert-butyl-chloro-[ditert-butyl(chloro)silyl]oxysilane |
InChI |
InChI=1S/C16H36Cl2OSi2/c1-13(2,3)20(17,14(4,5)6)19-21(18,15(7,8)9)16(10,11)12/h1-12H3 |
Clave InChI |
NMRZBOKABIGVLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C(C)(C)C)(O[Si](C(C)(C)C)(C(C)(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


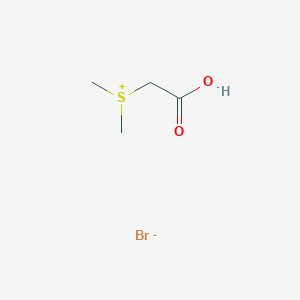
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)

![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)

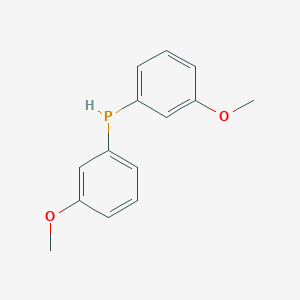
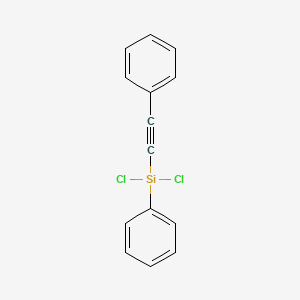

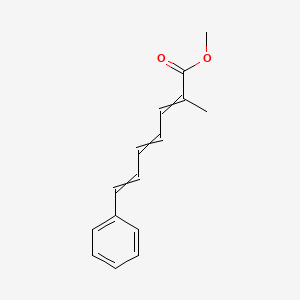
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
